Tert-butyl 3-methoxypyrrolidine-1-carboxylate

Overview

Description

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by Tert-butyl 3-methoxypyrrolidine-1-carboxylate are currently unknown The compound could potentially affect various pathways due to its complex structure and potential for diverse interactions

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules . .

Preparation Methods

The synthesis of tert-butyl 3-methoxypyrrolidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with methyl iodide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C. The reaction mixture is stirred for 18 hours at ambient temperature. This method is useful for laboratory-scale synthesis, but industrial production methods may involve optimization of reaction conditions to improve yield and efficiency.

Chemical Reactions Analysis

Tert-butyl 3-methoxypyrrolidine-1-carboxylate undergoes various chemical reactions, including substitution and reduction reactions. Common reagents used in these reactions include methyl iodide and sodium hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with methyl iodide results in the formation of this compound.

Scientific Research Applications

Tert-butyl 3-methoxypyrrolidine-1-carboxylate has several scientific research applications. It is used as a building block in the synthesis of novel organic compounds, which can be further used in chemical synthesis, pharmaceutical research, and biological research. In pharmaceutical research, this compound can be used in the development of new drugs due to its versatile structure. In biological research, it can be used to synthesize compounds that interact with biological systems in specific ways.

Comparison with Similar Compounds

Tert-butyl 3-methoxypyrrolidine-1-carboxylate can be compared with similar compounds such as tert-butyl 3-aminopyrrolidine-1-carboxylate and tert-butyl 3-methylpyrrolidine-1-carboxylate. These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity and applications.

Biological Activity

Tert-butyl 3-methoxypyrrolidine-1-carboxylate is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Molecular Characteristics

- Molecular Formula : CHNO

- Molecular Weight : Approximately 201.26 g/mol

- Functional Groups : Tert-butyl group, methoxy group, and carboxylate functionality

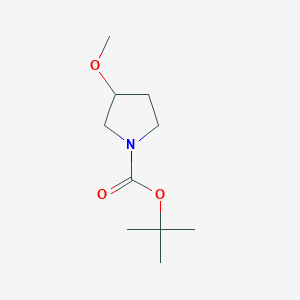

Structural Representation

The compound features a pyrrolidine ring with a tert-butyl group and a methoxy substituent, which contribute to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound primarily involves its interaction with various biological macromolecules. The compound may modulate enzyme activity or receptor binding through the following mechanisms:

- Enzyme Inhibition : The compound can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity.

- Receptor Modulation : It may interact with receptors, influencing downstream signaling pathways that affect cellular responses.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit significant pharmacological properties, including:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties.

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation.

- Anticancer Potential : Evidence suggests that it may inhibit cancer cell growth in vitro.

Comparative Biological Activity Table

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrrolidine derivatives. The findings indicated that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to its ability to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation.

Antimicrobial Properties Investigation

Another investigation focused on the antimicrobial properties of related pyrrolidine compounds. The results demonstrated that tert-butyl 3-methoxypyrrolidine derivatives showed notable inhibition against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents.

Future Directions in Research

Ongoing research aims to further elucidate the biological mechanisms underlying the activity of this compound. Areas of interest include:

- Detailed Mechanistic Studies : Investigating specific molecular targets and pathways affected by the compound.

- Clinical Trials : Evaluating its efficacy and safety in clinical settings for various therapeutic applications.

- Analog Development : Synthesizing analogs to enhance potency and selectivity for specific biological targets.

Properties

IUPAC Name |

tert-butyl 3-methoxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-6-5-8(7-11)13-4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGIGLOKJPWGIJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609974 | |

| Record name | tert-Butyl 3-methoxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146257-03-6 | |

| Record name | tert-Butyl 3-methoxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.